molecular formula C13H11N3O3 B2847286 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 921906-71-0

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No.: B2847286
CAS No.: 921906-71-0
M. Wt: 257.249
InChI Key: JFELLANGXFHFOS-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide is a heterocyclic compound that features a benzofuran ring fused with an oxadiazole ring and a propionamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of Benzofuran and Oxadiazole Rings: The benzofuran and oxadiazole rings are coupled using suitable linkers and reagents to form the desired compound.

    Introduction of Propionamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran ring, such as benzofuran-2-carboxylic acid, share structural similarities.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring, such as 1,3,4-oxadiazole-2-thiol, are also similar.

Uniqueness

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide is unique due to the combination of the benzofuran and oxadiazole rings with the propionamide group

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-11(17)14-13-16-15-12(19-13)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFELLANGXFHFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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